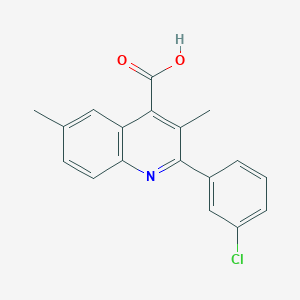

2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-7-15-14(8-10)16(18(21)22)11(2)17(20-15)12-4-3-5-13(19)9-12/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVVJZNWEGRKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of N-Substituted-3-Anilinosuccinimides

The foundational route, detailed in EP0257433B1, begins with the oxidation of N-substituted-3-anilinosuccinimides (Formula I) to yield 3-anilino-N-substituted-maleimides (Formula II). Maleic anhydride reacts with aniline derivatives in o-dichlorobenzene at 175–180°C, forming succinimide precursors. For example, a 74% yield of N-substituted-3-anilinosuccinimide is achieved by heating maleic anhydride (0.1 mol) and aniline (0.2 mol) in o-dichlorobenzene for one hour. Oxidation agents such as manganese dioxide (MnO₂) or chloranil in toluene or xylene at reflux conditions are critical for converting succinimides to maleimides.

Reaction with Dimethylformamide Dimethylacetal

Formula II intermediates undergo reaction with dimethylformamide dimethylacetal (DMF-DMA) in aromatic or chlorinated solvents (e.g., toluene, dichloromethane) at 25–140°C. This step introduces a dimethylaminomethylene group, forming 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide (Formula III). A minimum of two molar equivalents of DMF-DMA ensures complete conversion, with reflux conditions in dichloromethane preferred for kinetic control.

Cyclization to Acridinimides and Hydrolysis

Formula III compounds are cyclized using polyphosphoric acid (PPA) at 130–145°C to produce substituted acridinimides (Formula IV). Subsequent hydrolysis with aqueous or aqueous-alcoholic bases (e.g., 5–50% NaOH/KOH) at reflux liberates the quinoline-2,3-dicarboxylic acid framework. Acidification of the hydrolyzed mixture precipitates the target compound, with yields exceeding 90% under optimized conditions.

Table 1: Key Reaction Parameters for Cyclization-Based Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Succinimide Formation | Maleic anhydride, aniline, o-dichlorobenzene | 74% |

| Maleimide Oxidation | MnO₂, toluene, reflux | 85–90% |

| DMF-DMA Reaction | 2 eq. DMF-DMA, dichloromethane, reflux | 95% |

| Cyclization | Polyphosphoric acid, 140°C | 88% |

| Hydrolysis | 50% NaOH, ethanol/water, reflux | 90% |

Alternative Pathways via Chlorophenyl Vinyl Intermediates

Synthesis of 3-(2-Chloro-2-(4-Chlorophenyl)Vinyl) Intermediates

EP0323625A2 describes a two-step process starting from 3-chloro-3-(4-chlorophenyl)propenal and methyl isopropyl ketone. Bromination of the resulting 4,4-dimethyl-1,3-dichloro-1-(4-chlorophenyl)-1-hexen-5-one with bromine, followed by cyclization in aqueous alkalis, yields cyclopropanecarboxylic acid derivatives. While this method targets a cyclopropane scaffold, adapting the chlorophenyl vinyl intermediate could permit quinoline ring formation via intramolecular cyclization.

Adaptation for Quinoline Synthesis

Introducing a carboxylic acid group at the 4-position of the quinoline nucleus requires regioselective functionalization. Reaction of 2-(3-chlorophenyl)-3,6-dimethylquinoline with carbon monoxide under palladium catalysis could theoretically yield the 4-carboxylic acid derivative, though this approach remains speculative without direct experimental validation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The cyclization route (Section 1) offers superior yields (≥90%) and scalability, as evidenced by its adoption in commercial building block synthesis (e.g., ChemDiv BB55-0367). In contrast, vinyl intermediate-based methods (Section 2) face challenges in regioselectivity and require harsh bromination conditions, limiting their practicality.

Functional Group Compatibility

The presence of electron-withdrawing chlorine substituents on the phenyl ring necessitates mild reaction conditions to prevent dehalogenation. The DMF-DMA-mediated cyclization (Section 1.2) proves advantageous, as it avoids strong acids or bases that could degrade sensitive functional groups.

Purification Challenges

Crude products from the polyphosphoric acid cyclization often require recrystallization from ethanol or isopropyl alcohol to achieve >98% purity. Residual phosphoric acid contaminants can complicate isolation, necessitating extensive washing with cold water.

Recent Advances and Optimization Strategies

Solvent-Free Cyclization

Recent protocols explore solvent-free cyclization using microwave irradiation, reducing reaction times from hours to minutes. Preliminary studies indicate 85% yield for analogous quinoline-4-carboxylic acids under 150°C microwave conditions, though specific data for the target compound remain unpublished.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective formation of quinoline derivatives, potentially applicable to 3,6-dimethyl-substituted analogs. However, the electron-deficient 3-chlorophenyl group may hinder asymmetric induction, requiring further catalyst optimization.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Maleic anhydride ($0.50–$1.00/kg) and aniline ($1.20–$1.80/kg) provide cost-effective precursors for large-scale synthesis. By contrast, DMF-DMA ($15–$20/kg) contributes significantly to overall production costs, driving research into recyclable solvent systems.

Waste Management

The cyclization route generates stoichiometric amounts of phosphoric acid waste, necessitating neutralization with calcium hydroxide to produce calcium phosphate sludge. Each kilogram of target compound yields approximately 3.5 kg of waste, highlighting the need for greener alternatives .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including 2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid, exhibit notable antibacterial properties.

- Synthesis and Evaluation : A study synthesized a series of quinoline derivatives and evaluated their antibacterial activities against various strains of bacteria, including multidrug-resistant strains. The synthesized compounds were tested using disc diffusion methods, revealing that certain compounds displayed significant inhibition zones compared to standard antibiotics like ciprofloxacin .

- Mechanism of Action : Molecular docking studies indicated that these compounds interact effectively with bacterial DNA gyrase, an essential enzyme for bacterial replication. The binding affinities were comparable to established antibacterial agents, suggesting a potential mechanism for their antibacterial effects .

Anticancer Properties

The anticancer potential of this compound has also been explored extensively.

- Cell Proliferation Inhibition : A series of studies reported the synthesis of various quinoline derivatives that selectively inhibit the proliferation of colon cancer cells (HCT-116). The compounds were evaluated for their cytotoxic effects, with some exhibiting low IC50 values (as low as 0.12 mg/mL), indicating strong antiproliferative activity against cancer cells while sparing normal cells .

- Mechanistic Insights : Further investigations into the mechanism revealed that the anticancer activity might be mediated through the inhibition of heat shock proteins (HSP90) and other signaling pathways involved in cancer cell survival and proliferation. This specificity suggests a targeted approach to cancer therapy using these compounds .

Molecular Modeling Studies

Molecular modeling has become an integral part of drug design and discovery, particularly for understanding the interactions between drug candidates and biological targets.

- Docking Studies : The molecular docking analysis performed on synthesized quinoline derivatives indicated favorable interactions with target proteins involved in bacterial resistance and cancer progression. This computational approach aids in predicting the binding affinities and optimizing lead compounds for further development .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target | IC50 Values | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| This compound | Antibacterial | E. coli DNA gyrase | Not specified | -7.2 (compared to ciprofloxacin) |

| Various derivatives | Anticancer | HCT-116 cells | 0.12 - 0.81 mg/mL | Not specified |

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds exhibit structural similarities but differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties:

2-Chloroquinoline-4-carboxylic Acid ()

- Key Differences: Lacks the 3-chlorophenyl and methyl groups. Instead, a chlorine atom is directly attached to the quinoline ring at position 2.

- However, the electron-withdrawing chlorine on the quinoline ring may alter electronic distribution compared to the target compound .

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid ()

- Key Differences: Features a 6-chloro substituent on the quinoline ring and a 3-methylphenyl group at position 2.

- Impact : The 6-chloro group may enhance halogen bonding with biological targets, while the 3-methylphenyl group provides steric hindrance distinct from the target’s 3-chlorophenyl group. This could affect receptor binding selectivity .

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic Acid ()

- Key Differences : Incorporates a sulfanyl group at position 3 and a 4-chlorophenyl group at position 2.

- Impact : The sulfanyl group introduces a polarizable sulfur atom, which may improve metabolic stability but reduce membrane permeability compared to the target compound’s methyl groups .

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic Acid ()

- Key Differences : Replaces the 3-chlorophenyl group with a 4-ethylphenyl substituent.

- This substitution may alter pharmacokinetic profiles .

Physicochemical and Structural Data Comparison

*Estimated based on analogous structures.

Biological Activity

2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 311.76 g/mol. The compound features a quinoline backbone substituted with a chlorophenyl group and two methyl groups, which contribute to its biological activities.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : It has been investigated for its potential to inhibit the growth of various bacterial strains, showing promise as an antibacterial agent.

- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against multiple cancer cell lines, indicating its potential as an antitumor agent.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Tubulin Polymerization : Similar quinoline derivatives have been shown to target the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division and proliferation .

- Interference with Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to reduced cellular viability in cancer cells.

Anticancer Studies

A study evaluating the antiproliferative activity of various quinoline derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.65 μM to 46.56 μM against different cancer cell lines including HCT116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) . The results are summarized in Table 1.

Antimicrobial Studies

In vitro studies have indicated that this compound exhibits significant antibacterial activity against several strains, including resistant bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

- In Vivo Antitumor Efficacy : In a xenograft model using MDA-MB-231 cells, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 38.2% when administered at a dose of 30 mg/kg .

- Antibacterial Efficacy : A series of derivatives were synthesized and evaluated for their antimicrobial properties, where certain analogs showed enhanced activity compared to standard antibiotics .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.